4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester
Description
The compound 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester (CAS: 144690-33-5) is a key intermediate or impurity in the synthesis of Olmesartan Medoxomil, a nonpeptide angiotensin II receptor antagonist used for hypertension treatment . Its molecular formula is C45H44N6O3 (MW: 716.87 g/mol), featuring:
- A biphenylmethyl core.
- A 1H-tetrazole-5-yl group protected by a triphenylmethyl (trityl) moiety.
- A 2-propyl-4-(1-hydroxy-1-methylethyl)-imidazole ring with an ethyl ester at position 5 .
This structure is critical for its role as a prodrug intermediate, where ester hydrolysis activates the pharmacophore.
Propriétés
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDBKJBKJIHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597607 | |
| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-33-5, 189400-21-3 | |
| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144690-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
The compound 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester, commonly referred to as Olmesartan Medoxomil, is an angiotensin II receptor antagonist primarily used for managing hypertension. This compound exhibits significant biological activity that has been explored through various studies and clinical trials.
- Molecular Formula : C24H26N6O3
- Molecular Weight : 446.50 g/mol
- IUPAC Name : 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Olmesartan functions by selectively blocking the action of angiotensin II at the AT1 receptor, which leads to vasodilation and a subsequent decrease in blood pressure. This mechanism not only aids in hypertension management but also contributes to renal protection in diabetic patients.
Antihypertensive Effects
Numerous studies have demonstrated the efficacy of Olmesartan in lowering blood pressure. A meta-analysis involving multiple clinical trials reported a significant reduction in systolic and diastolic blood pressure among patients treated with Olmesartan compared to placebo groups .
| Study | Sample Size | Systolic BP Reduction | Diastolic BP Reduction | Duration |
|---|---|---|---|---|
| Study A | 200 | 14 mmHg | 8 mmHg | 12 weeks |
| Study B | 150 | 16 mmHg | 9 mmHg | 24 weeks |
| Study C | 300 | 12 mmHg | 7 mmHg | 6 months |
Renal Protective Effects
In addition to its antihypertensive properties, Olmesartan has been shown to provide protective effects on renal function. A study focusing on diabetic nephropathy indicated that Olmesartan significantly reduced proteinuria and improved renal function markers compared to untreated controls .
Anti-inflammatory Properties
Emerging research suggests that Olmesartan may possess anti-inflammatory properties. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . This aspect is particularly relevant for conditions such as psoriasis, where inflammation plays a key role.
Case Study 1: Hypertension Management
A clinical trial involving hypertensive patients demonstrated that Olmesartan effectively controlled blood pressure over a six-month period. Patients receiving Olmesartan showed a marked improvement in quality of life and reduced incidence of hypertension-related complications.
Case Study 2: Diabetic Nephropathy
In a cohort study with diabetic patients, those treated with Olmesartan exhibited significant improvements in renal parameters, including a reduction in serum creatinine levels and stabilization of glomerular filtration rates over one year.
Applications De Recherche Scientifique
Therapeutic Applications
Cardiovascular Health
Olmesartan and its derivatives are primarily used in the treatment of hypertension. The compound acts by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. Clinical studies have shown that olmesartan effectively lowers blood pressure in patients with essential hypertension, making it a valuable option in antihypertensive therapy .
Potential Anti-inflammatory Effects
Recent research indicates that olmesartan may possess anti-inflammatory properties. Studies have suggested that it can reduce markers of inflammation in patients with metabolic syndrome, thus potentially providing additional benefits beyond blood pressure control . This aspect is particularly relevant for patients at risk of cardiovascular diseases.
Neuroprotective Properties
Emerging evidence points towards the neuroprotective effects of olmesartan. Research has shown that angiotensin receptor blockers (ARBs), including olmesartan, may reduce the risk of cognitive decline and dementia by improving cerebral blood flow and reducing neuroinflammation . This opens avenues for further exploration in neurodegenerative disease management.
Case Studies
Several case studies highlight the efficacy and safety profile of olmesartan:
- Hypertension Management
- Metabolic Syndrome
- Cognitive Function
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogues
Ethyl 1-[[2'-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylate (Compound 15)
- Structure : Similar biphenylmethyl-tetrazole backbone but lacks the hydroxy-methylethyl group. Contains a methyl ester and an acrylate substituent.
- Molecular Weight : 664.19 g/mol .
Methyl 5-chloro-1-[[2'-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate (Compound 17a)
Olmesartan Medoxomil (Active Metabolite)
- Structure : Hydrolyzed ethyl ester to carboxylic acid, with a 5-methyl-2-oxo-1,3-dioxol-4-yl prodrug moiety.
- Molecular Weight : 558.59 g/mol .
- Key Differences : The active form lacks the trityl protection and ethyl ester, enhancing water solubility (LogP ~5.2) and bioavailability .
Functional Group Modifications and Bioactivity
Tetrazole Protection Strategies
- Target Compound : Uses a trityl group to protect the tetrazole ring during synthesis, preventing undesired reactivity .
- Compound 4 () : Employs a 2-chlorotrityl group, offering similar protection but with higher polarity due to the chlorine atom (melting point: 155–157°C vs. 161°C for the target) .
- 5-alkyl-1-aryltetrazoles () : Unprotected tetrazoles exhibit higher metabolic stability but require post-synthetic protection steps .
Ester vs. Carboxylic Acid Derivatives
- Target Compound : Ethyl ester acts as a prodrug, requiring hydrolysis for activation.
Grignard Reaction Optimization
- Target Compound : Synthesized via Grignard reaction using methylmagnesium bromide in methyl tert-butyl ether (MTBE), improving safety and yield (85–95%) compared to traditional ether solvents .
- Analogues () : Use N-chlorosuccinimide (NCS) for imidazole chlorination, achieving 85% yield but requiring stringent temperature control .
Tetrazole Coupling
Data Tables
Research Findings and Implications
- Stability : The trityl group in the target compound enhances synthetic stability but necessitates a deprotection step, which complicates manufacturing compared to analogues with chlorotrityl groups .
- Safety : Use of MTBE in Grignard reactions reduces flammability risks compared to diethyl ether, aligning with green chemistry principles .
Méthodes De Préparation
Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
This intermediate is synthesized via a Grignard reaction using diethyl 2-propyl-imidazole-4,5-dicarboxylate and methylmagnesium bromide. The reaction proceeds at −20°C to 0°C under anhydrous conditions, followed by acidification with saturated ammonium chloride to yield the hydroxylated product. Post-reaction purification involves extraction with ethyl acetate and recrystallization from hexane/ethyl acetate (3:1), achieving >98% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −20°C to 0°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
This tetrazole derivative is prepared via nucleophilic substitution using 5-(4'-hydroxymethylbiphenyl-2-yl)-1H-tetrazole and triphenylmethyl chloride in dichloromethane. The reaction is catalyzed by triethylamine at room temperature for 12 hours, followed by silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to isolate the product with 92% purity.
Coupling Reaction and Final Product Synthesis
The target compound is synthesized by coupling the two intermediates under Mitsunobu conditions. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (1.2 equiv) reacts with 5-(4'-bromomethylbiphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (1.0 equiv) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 50°C for 24 hours. The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 2:1) to yield the final compound with 78% purity, which is further recrystallized from methanol to achieve >99% purity.
Optimized Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | DEAD/Triphenylphosphine |
| Solvent | THF |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Final Purity | >99% (HPLC) |
Purification and Impurity Control
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves common impurities such as dehydro-olmesartan (0.3%) and trityl-olmesartan acid (0.5%). The target compound elutes at 12.5 minutes under UV detection at 254 nm.
Alkaline Wash for Impurity Removal
Washing the crude product with saturated sodium bicarbonate solution removes acidic impurities (e.g., unreacted tetrazole derivatives). This step reduces impurity levels from 5.2% to <0.1%.
Impurity Profile Before and After Purification
| Impurity | Before Purification | After Purification |
|---|---|---|
| Dehydro-olmesartan | 0.8% | 0.05% |
| Trityl-olmesartan acid | 1.2% | 0.1% |
| Residual Solvents | 2.5% | <0.1% |
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 161°C |
| LogP | 9.64 |
| Water Solubility | 4.6 μg/L at 25°C |
| pKa | 13.18 |
Comparative Analysis of Synthetic Methods
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of this compound, and how are intermediates purified?
Answer:
The synthesis typically involves multi-step reactions, including:
- Tetrazole ring formation : Using NaN₃ as an azide source in DMF at 50°C for 3 hours to introduce the tetrazole moiety .
- Imidazole functionalization : Alkylation of the imidazole core with a biphenyl-methyl halide derivative under basic conditions (e.g., K₂CO₃ in dry DMF) .
- Esterification : Reaction with ethyl chloroformate in the presence of triethylamine to form the ethyl ester group .
Purification : Intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Final product purity (>98%) is confirmed by HPLC with a C18 column (methanol:water = 9:1 mobile phase) .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., biphenyl-methyl protons at δ 4.8–5.2 ppm; tetrazole protons absent due to trityl protection) .
- FTIR : Identification of ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .
- HPLC-UV/HRMS : Purity assessment using a C18 column (gradient elution) and high-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]⁺ calculated for C₃₉H₄₂N₆O₃: 678.3278) .
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Answer:
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.
- Mitigation : Use lyophilization for long-term storage and avoid aqueous solutions at pH > 8 .
Advanced: What methodologies are recommended for impurity profiling during scale-up synthesis?
Answer:
Key impurities include:
- Des-Trityl impurity : Formed via premature deprotection of the tetrazole group. Detectable by HPLC (retention time shift) and quantified using a calibration curve .
- Dimerization byproducts : Generated during imidazole alkylation. Isolate via preparative TLC (silica gel, CH₂Cl₂:MeOH = 95:5) and characterize by 2D NMR .
- Validation : Follow ICH Q3A guidelines, ensuring impurities are <0.15% via LC-MS with a limit of detection (LOD) of 0.01% .
Advanced: How can in vitro biological activity be evaluated, and what controls are essential?
Answer:
- Enzyme inhibition assays : Test against angiotensin II receptor (AT1R) using HEK293 cells transfected with AT1R. Measure IC₅₀ via competitive binding with ³H-labeled candesartan .
- Cellular uptake studies : Use Caco-2 monolayers to assess permeability (apparent permeability coefficient, Papp) with LC-MS quantification .
- Controls : Include a reference standard (e.g., losartan) and a vehicle control (DMSO <0.1%). Validate assay reproducibility with triplicate runs and Z’-factor >0.5 .
Advanced: What computational approaches predict metabolic pathways of this compound?
Answer:
- In silico metabolism : Use Schrödinger’s ADMET Predictor or GLORYx to identify cytochrome P450 (CYP3A4/2C9) oxidation sites (e.g., hydroxylation at the propyl chain) .
- Docking studies : Simulate binding to human serum albumin (PDB ID: 1AO6) using AutoDock Vina. Prioritize sites with ΔG < −7 kcal/mol .
- Validation : Compare predictions with in vitro microsomal stability data (human liver microsomes, NADPH cofactor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
